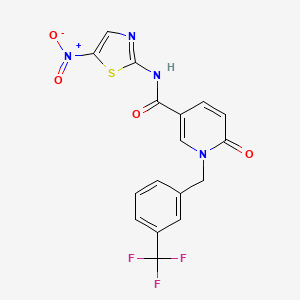
N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The presence of the methoxyphenyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and methoxyphenyl groups. The quinazolinone moiety is a common structural motif in many biologically active compounds and is known to undergo a variety of chemical reactions . The methoxyphenyl group may also influence the compound’s reactivity .Scientific Research Applications
Quinazoline Derivatives in Drug Development
Quinazoline compounds, by extension, are explored for their diverse biological activities. For instance, the development and synthesis of new quinazoline derivatives have been linked to potential antimicrobial activities. Compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones show promise in this area, highlighting the chemical framework's versatility in drug development (Patel & Shaikh, 2011).
Antimicrobial Properties
The synthesis and evaluation of novel quinazoline compounds for antimicrobial properties underscore their potential as therapeutic agents. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were investigated for their antimicrobial activities, signifying the ongoing interest in quinazoline derivatives as a basis for developing new antimicrobials (Patel & Shaikh, 2011).
Understanding Chemical Properties
Research into the structural aspects and properties of quinazoline-based compounds extends our understanding of their potential uses. Studies on salt and inclusion compounds of amide-containing isoquinoline derivatives, for instance, provide insight into their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone. This intermediate is then reacted with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide. The final step involves the N-alkylation of this intermediate with butyl bromide to form the target compound.", "Starting Materials": [ "2-aminobenzophenone", "2-methoxybenzoyl chloride", "3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone.", "Step 2: Reaction of 2-(2-methoxyphenyl)-2-oxoethylbenzophenone with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide.", "Step 3: N-alkylation of the key intermediate with butyl bromide in the presence of a base such as potassium carbonate to form the target compound, N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide." ] } | |
CAS RN |
1185177-04-1 |
Product Name |
N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |
Molecular Formula |
C29H30N4O5 |
Molecular Weight |
514.582 |
IUPAC Name |
N-butyl-2-[4-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-13-15-21(16-14-20)33-28(36)22-9-5-7-11-24(22)32(29(33)37)19-27(35)31-23-10-6-8-12-25(23)38-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ORXNZKAIDXRBJH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)
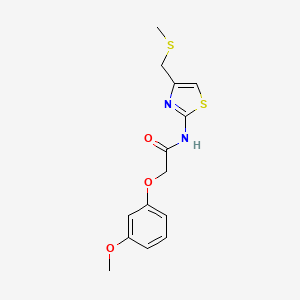
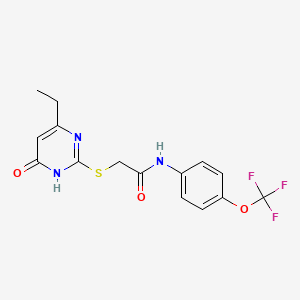
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2470252.png)
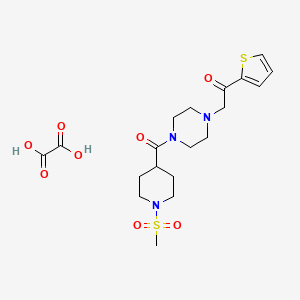

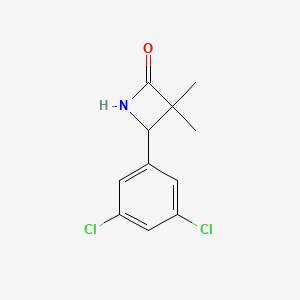
![2-[2-(4-chlorophenyl)azetidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2470260.png)
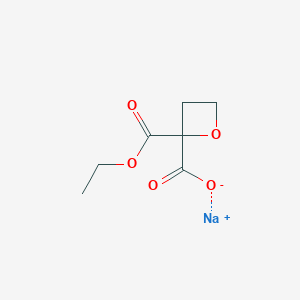
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
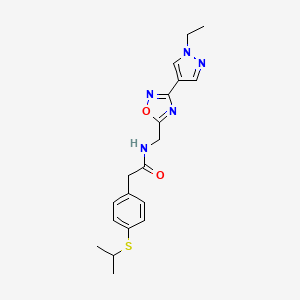
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
